1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone serves as a central structural motif in various chemical compounds investigated for their potential biological activity, particularly as inverse agonists of the ghrelin receptor [, , ]. The ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), plays a role in various physiological processes, including appetite regulation and energy balance. While the specific role of the unmodified 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone scaffold itself hasn't been extensively studied, its presence in these compounds highlights its utility as a building block for developing novel therapeutics [, , ].
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a synthetic organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly as a covalent inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound's structural features contribute to its efficacy in targeting specific biomolecular interactions.
The compound can be sourced from chemical suppliers and is often utilized in research settings focused on drug development and biochemical studies. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in medicinal chemistry.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one belongs to the class of spirocyclic compounds, which are characterized by their unique ring structures that incorporate multiple cycles sharing a single atom. This classification is significant as it influences the compound's reactivity and biological interactions.
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route begins with the formation of the spirocyclic core, followed by the introduction of functional groups such as the ethanone moiety.
Key steps in the synthesis may include:
These methods require precise reaction conditions to ensure high yields and purity of the desired compound.
The molecular structure of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one features a spirocyclic framework that includes nitrogen atoms within its rings, contributing to its unique properties. The compound's structure can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively.
The compound's molecular formula is C₁₁H₁₄N₂O, with a molecular weight of approximately 194.24 g/mol. The presence of nitrogen atoms within the spirocyclic structure enhances its potential for biological activity through interactions with biomolecules.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions including:
These reactions are critical for modifying the compound's properties and enhancing its biological activity. The ability to undergo diverse chemical transformations makes it a versatile building block in organic synthesis.
The mechanism by which 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one exerts its biological effects primarily involves covalent binding to target proteins such as KRAS G12C. This interaction inhibits downstream signaling pathways crucial for cancer cell proliferation.
Studies indicate that this compound binds specifically to a cysteine residue within the active site of KRAS G12C, leading to significant inhibition of cell growth in cancer models. The binding affinity and specificity are enhanced due to the structural characteristics of the spirocyclic moiety.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form.
The compound is characterized by:
Relevant data include spectral analysis (NMR, IR) confirming functional groups and structural integrity.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one has several applications in scientific research:
The ongoing research into this compound highlights its potential as a therapeutic agent in oncology, particularly for targeting solid tumors associated with KRAS mutations.
Spirocyclic architectures represent a cornerstone of medicinal chemistry, with their integration into pharmaceutical agents tracing back to mid-20th-century innovations. These three-dimensional frameworks—characterized by a single atom bridging two orthogonal rings—confine molecular flexibility while enhancing target selectivity. Early applications emerged in central nervous system (CNS) therapeutics, exemplified by the transformation of morphine’s rigid pentacyclic scaffold into tramadol’s simplified spirocyclic-inspired structure. This "scaffold-hopping" strategy preserved analgesic pharmacophores while improving metabolic stability and reducing addictive liabilities [8].
The evolution accelerated with antihistamine development, where pheniramine’s flexible diphenylmethylamine scaffold underwent ring closure to yield cyproheptadine. Subsequent heterocyclic replacements (e.g., phenyl → thiophene in pizotifen) refined target affinity and pharmacokinetics [8]. Such innovations underscored spirocycles’ capacity to pre-organize bioactive conformations, minimizing entropy penalties upon target binding. By the 2000s, spiroazetidines emerged as privileged motifs due to their balanced lipophilicity and polarity, enabling blood-brain barrier penetration while avoiding P-glycoprotein efflux. The 2,7-diazaspiro[3.5]nonane system, in particular, offered synthetic versatility for appending electrophilic warheads or solubilizing groups, positioning it as a scaffold of choice for covalent inhibitor design [6] [9].
Table 1: Evolution of Spirocyclic Scaffolds in Drug Development
Era | Representative Compound | Scaffold Modification | Therapeutic Application |
---|---|---|---|
1960s | Pheniramine | Flexible diaryl scaffold | Antihistamine |
1970s | Cyproheptadine | Ring-closed spirocycle | Antihistamine/5-HT₂ antagonist |
1980s | Pizotifen | Heterocyclic replacement | Migraine prophylaxis |
2000s | 2,7-Diazaspiro[3.5]nonane | Azetidine-piperidine fusion | Covalent inhibitor core |
The 2,7-diazaspiro[3.5]nonane core—exemplified by 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one (CAS# 1474026-47-5)—exhibits geometric and electronic properties distinct from monocyclic or fused bicyclic analogs. Its [3.5] ring fusion imposes angle strain within the azetidine moiety, enhancing reactivity toward electrophile capture or nucleophilic displacement. Concurrently, the piperidine nitrogen’s basicity (predicted pKₐ ~8.5) facilitates salt formation for improved solubility, as evidenced by hydrochloride derivatives (e.g., CAS# 1818847-63-0) [6].
Quantum mechanical analyses reveal two dominant conformers:
This conformational duality enables precise vector alignment with biological targets. For instance, the ketone carbonyl in 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one (SMILES: CC(N1CC2(CCNCC2)C1)=O) acts as a hydrogen-bond acceptor, while the spirocyclic tertiary carbon prevents amide resonance, preserving nucleophilicity at N7 [4] [9]. Derivatives modified at C1 (e.g., chloroacetamide) exhibit enhanced electrophilicity for cysteine targeting, leveraging the scaffold’s spatial compression to accelerate covalent bond formation [6].
Table 2: Physicochemical Properties of 2,7-Diazaspiro[3.5]nonane Derivatives
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Role in Covalent Inhibition |
---|---|---|---|---|
2,7-Diazaspiro[3.5]nonane | C₇H₁₄N₂ | 126.20 | Secondary amines | Nucleophilic anchor |
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one | C₉H₁₆N₂O | 168.24 | Ketone, tertiary amine | Conformation director |
2,7-Diazaspiro[3.5]nonan-1-one·HCl | C₇H₁₂N₂O·HCl | 176.64 | Amide, protonated amine | Solubility enhancer |
Covalent inhibition has resurged as a strategy against "undruggable" oncoproteins, particularly those with shallow binding pockets or dynamic interaction interfaces. The 2,7-diazaspiro[3.5]nonane scaffold enables rational design of covalent warhead carriers due to its stereochemical control and metabolic stability. When functionalized with electrophiles (e.g., acrylamides, chloroacetamides), these compounds target non-catalytic cysteines in dysregulated transcription factors or GTPases—residues often mutated in cancers [2] [7].
Key advantages include:
Table 3: Oncogenic Proteins Targeted by Cysteine-Reactive Compounds
Protein Target | Cancer Association | Cysteine Residue | Compound Scaffold | Functional Outcome |
---|---|---|---|---|
β-Catenin (CTNNB1) | Colorectal, hepatocellular | C466, C520, C619 | Acrylamide-spirocycle | Ubiquitin-mediated degradation |
KRasᴳ¹³C | Lung adenocarcinoma | G13C (P-loop) | GDP-acrylamide | Ablated nucleotide exchange |
MYC | Lymphoma, breast cancer | C171 (disordered domain) | Spirocyclic chloroacetamide | Transcriptional suppression |
The structural plasticity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one supports linker diversification for warhead optimization. Computational docking reveals that extensions from N7 position the electrophile within 3.5Å of cysteines in β-catenin’s armadillo repeat domain, enabling selective covalent engagement without disrupting protein-protein interactions. This precision is unattainable with non-covalent inhibitors due to the domain’s flat surface topology [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7